Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H11BrN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-5-methylpyrazole with ethyl 3-aminocrotonate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyridine derivatives, while cyclization reactions can produce more complex fused ring systems .
Scientific Research Applications
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-6-methylpyrazolo[1,5-a]pyridine-3-carboxylate: Similar in structure but with different substitution patterns.
2-Bromo-6-methylpyridine: A simpler compound with a similar bromopyridine core.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar fused ring system but different heteroatoms.
Uniqueness
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 2306262-02-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antitubercular, and anticancer effects, supported by relevant case studies and research findings.
- Molecular Formula : C11H11BrN2O2
- Molar Mass : 283.12 g/mol
- Density : 1.54 g/cm³ (predicted)
- pKa : 0.00 (predicted)
Anti-inflammatory Activity
Recent studies have highlighted the compound's role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro assays demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibited significant inhibition of COX-2 with selectivity indices surpassing those of traditional NSAIDs like celecoxib. For instance, compounds related to ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine showed edema inhibition percentages ranging from 62% to 71%, indicating strong anti-inflammatory potential .
Antitubercular Activity
A series of pyrazolo[1,5-a]pyridine derivatives, including this compound, were evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). One notable study reported that certain derivatives exhibited nanomolar minimum inhibitory concentrations (MICs) against both drug-susceptible and multidrug-resistant strains of Mtb. In vivo studies using an autoluminescent H37Ra infected mouse model revealed that these compounds significantly reduced bacterial burden over time .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that pyrazolo[1,5-a]pyridine derivatives can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival. Specific studies have shown that these compounds can inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .
Case Study 1: COX-2 Inhibition
In a controlled study, several pyrazolo[1,5-a]pyridine derivatives were administered to mice to evaluate their anti-inflammatory effects compared to celecoxib. The results demonstrated that compounds derived from ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine achieved higher edema inhibition percentages than the reference drug .
Case Study 2: Antitubercular Efficacy
A recent investigation into the antitubercular properties of pyrazolo[1,5-a]pyridine derivatives revealed promising results against resistant strains of Mtb. One compound reduced the bacterial load significantly in treated mice over a period of six days, showcasing its potential as a lead candidate for further development in tuberculosis treatment .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)8-5-13-14-6-9(12)7(2)4-10(8)14/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCAMUJRVWZTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C(=CN2N=C1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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